
(E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene
Vue d'ensemble
Description
(E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene, also known as pterostilbene, is a natural compound found in blueberries, grapes, and other plants. It is a derivative of resveratrol, which is known for its health benefits. Pterostilbene has been shown to have numerous health benefits and has been the subject of much scientific research.
Mécanisme D'action
Pterostilbene works by activating a number of different pathways in the body. It has been shown to activate the SIRT1 pathway, which is involved in regulating cellular metabolism and energy production. It also activates the AMPK pathway, which is involved in regulating glucose and lipid metabolism. Additionally, it has been shown to activate the PPAR pathway, which is involved in regulating lipid metabolism.
Effets Biochimiques Et Physiologiques
Pterostilbene has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pterostilbene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and has a long shelf life. However, there are also some limitations to using (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee in lab experiments. It can be expensive to produce and may not be suitable for all types of experiments.
Orientations Futures
There are many future directions for research on (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee. One area of research is focused on its potential to treat neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is focused on its potential to improve cardiovascular health and reduce the risk of heart disease. Additionally, there is ongoing research into the potential anti-cancer properties of (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee.
Méthodes De Synthèse
Pterostilbene can be synthesized from resveratrol using a variety of methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between resveratrol and other compounds. Chemical synthesis involves the use of chemical reactions to create (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee. Microbial synthesis involves the use of microorganisms to produce (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee.
Applications De Recherche Scientifique
Pterostilbene has been shown to have numerous health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential to treat a variety of conditions, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALZYNUNCIZLT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310925 | |
| Record name | (E)-Styryl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene | |
CAS RN |
16212-08-1, 20605-47-4 | |
| Record name | (E)-Styryl p-tolyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16212-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC140137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-Styryl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



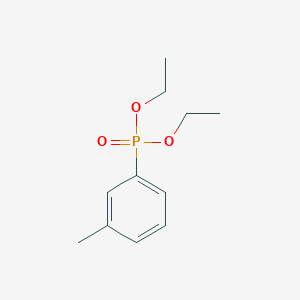
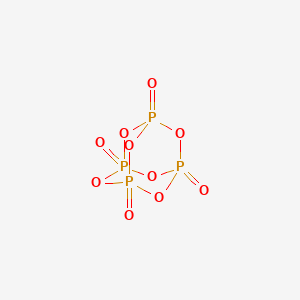
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
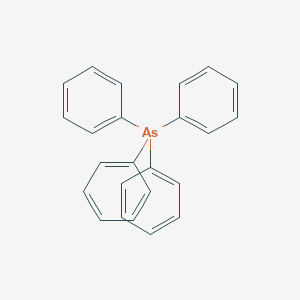
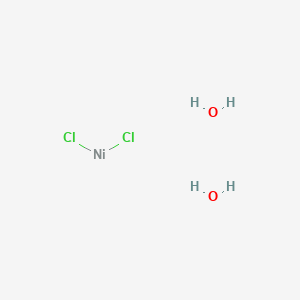
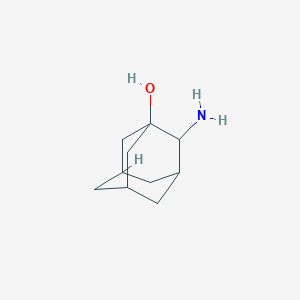
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)

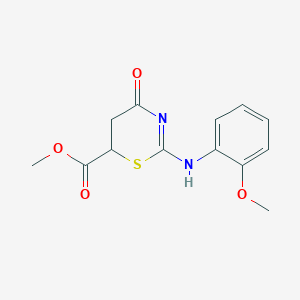
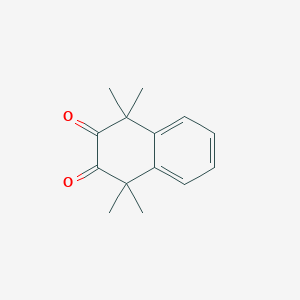
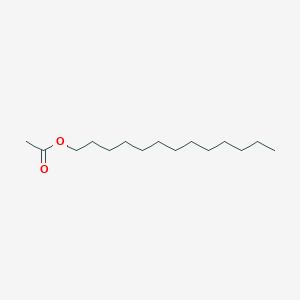
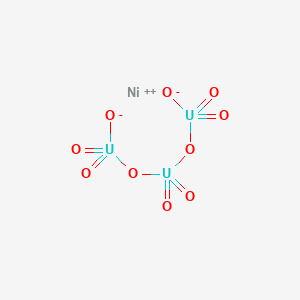
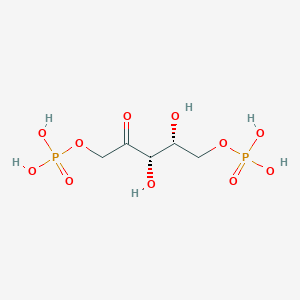
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)